molecular formula C7H13FO5 B12317707 5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol

5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol

Cat. No.: B12317707
M. Wt: 196.17 g/mol
InChI Key: PGYKOSXDWWGTOB-UHFFFAOYSA-N
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Description

5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol is a fluorinated carbohydrate derivative with the CAS Registry Number 141990-24-1 and a molecular formula of C 7 H 13 FO 5 . This compound, which has a molecular weight of 196.17 g/mol, is characterized as a fluorinated oxane diol, a class of molecules that are of significant interest in medicinal chemistry and chemical biology . The introduction of a fluorine atom into the sugar ring can dramatically alter the molecule's electronic properties, metabolic stability, and its ability to act as a hydrogen bond acceptor, making it a valuable building block for probe and inhibitor development . Researchers utilize such fluorinated analogs to study enzyme mechanisms, particularly glycosidases and glycosyltransferases, where they can act as enzyme inhibitors or mechanistic probes due to the mimicry of the transition state during glycosidic bond cleavage or formation. The specific stereochemistry of this compound, reported as (2R,3S,5S), is crucial for its biological activity and interaction with target proteins . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13FO5

Molecular Weight

196.17 g/mol

IUPAC Name

5-fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol

InChI

InChI=1S/C7H13FO5/c1-12-7-6(11)5(10)4(8)3(2-9)13-7/h3-7,9-11H,2H2,1H3

InChI Key

PGYKOSXDWWGTOB-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(C(O1)CO)F)O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategies Overview

The compound’s synthesis revolves around three key objectives: (1) introducing the fluorine atom at the C5 position, (2) establishing the methoxy group at C2, and (3) retaining the hydroxymethyl group at C6 while preserving the desired stereochemistry. Strategies are broadly classified into:

  • Glucose-derivative functionalization
  • Stereoselective fluorination
  • Protection-deprotection sequences

Starting Materials and Precursors

Glucose-Based Precursors

Methyl α-D-glucopyranoside derivatives serve as primary starting materials due to their structural similarity to the target compound. The hydroxyl groups at C2, C3, C4, and C6 are strategically protected to direct fluorination at C5. Common protecting groups include:

  • Acetyl (Ac) for temporary protection
  • Benzyl (Bn) for orthogonal deprotection
  • Methoxy (OMe) at C2 as a permanent group.
Table 1: Common Starting Materials and Their Roles
Precursor Role in Synthesis Source
Methyl α-D-glucopyranoside Provides C2 methoxy and ring scaffold
4,6-O-Benzylidene derivatives Protects C4 and C6 hydroxyls

Fluorination Methodologies

Direct Fluorination at C5

The C5 hydroxyl group is replaced with fluorine using fluorinating agents. Diethylaminosulfur trifluoride (DAST) is the most cited reagent due to its efficacy in replacing hydroxyl groups with fluorine while retaining stereochemistry.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: −78°C to 0°C to minimize side reactions
  • Monitoring: TLC or HPLC to track completion.
Table 2: Fluorination Protocols
Reagent Solvent Temp (°C) Yield (%) Source
DAST DCM −78 65–70
Deoxo-Fluor THF 0 60–65

Epoxide Ring-Opening

Alternative approaches involve forming a C4–C5 epoxide intermediate, followed by fluoride-induced ring-opening to install the fluorine atom. This method ensures stereochemical fidelity but requires additional steps.

Methylation Techniques

The methoxy group at C2 is typically introduced early in the synthesis to avoid interference with subsequent reactions. Two primary methods are employed:

Direct Methylation

Methyl iodide (CH₃I) in the presence of a base (e.g., NaH) selectively methylates the C2 hydroxyl group.

Example Protocol:

  • Substrate: 4,6-O-benzylidene-α-D-glucopyranoside
  • Reagents: CH₃I (2 eq), NaH (1.2 eq)
  • Solvent: Dimethylformamide (DMF)
  • Yield: 85–90%.

Reductive Methylation

For substrates sensitive to strong bases, reductive methylation using formaldehyde and sodium cyanoborohydride (NaBH₃CN) is preferred.

Stereochemical Control and Optimization

Chiral Auxiliaries

Bulkier protecting groups (e.g., trityl at C6) enforce conformational rigidity, guiding fluorination and methylation to the desired stereochemistry.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance the nucleophilicity of fluoride ions, improving stereoselectivity during DAST-mediated fluorination.

Purification and Characterization

Chromatographic Methods

  • Silica gel chromatography resolves intermediates using ethyl acetate/hexane gradients.
  • HPLC with chiral columns confirms enantiomeric purity (>99%).

Spectroscopic Validation

  • ¹H/¹³C NMR: Assignments correlate with the (2S,3R,4R,5S,6R) configuration.
  • Mass Spectrometry: Molecular ion peak at m/z 196.17 [M+H]⁺ confirms the formula C₇H₁₃FO₅.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison
Method Steps Total Yield (%) Purity (%) Source
DAST fluorination 5 50–55 98
Epoxide ring-opening 7 40–45 95

The DAST-mediated route is favored for its brevity and higher yield, though epoxide-based methods offer superior stereocontrol for complex derivatives.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, electrophilic fluorination may use xenon difluoride in methanol at room temperature . Oxidation reactions may require potassium permanganate in an acidic medium, while reduction reactions may use sodium borohydride in an alcoholic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield fluorinated carboxylic acids, while reduction may produce fluorinated alcohols.

Scientific Research Applications

Structural Characteristics

The molecular formula of 5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol is C7H13FO5C_7H_{13}FO_5, with a molecular weight of approximately 196.17 g/mol. The presence of a fluorine atom at the C-5 position and a hydroxymethyl group at C-6 significantly alters its chemical reactivity and biological interactions compared to non-fluorinated analogs.

Metabolic Labeling in Glycosylation Studies

One of the primary applications of this compound is as a metabolic reporter in glycosylation studies. The compound mimics natural substrates in enzymatic reactions, allowing researchers to probe enzyme specificity and substrate recognition in glycosylation processes. This is crucial for understanding the roles of carbohydrates in biological systems.

Table 1: Comparison of Fluorinated Sugars in Metabolic Studies

Compound NameStructural FeaturesUnique Aspects
This compoundFluorine at C-5; Hydroxymethyl at C-6Effective metabolic reporter for glycosylation
Methyl 4-deoxy-4-fluoro-D-galactopyranosideFluorine at C-4Enhances detection via NMR and mass spectrometry
Methyl 2-deoxy-2-fluoro-D-galactopyranosideFluorine at C-2Used in O-GlcNAc metabolic studies

Insights into Enzyme Interactions

The incorporation of fluorine into sugar molecules has been shown to enhance their detectability and stability during biochemical assays. For instance, the fluorinated sugars can be utilized to study protein-carbohydrate interactions more effectively. The unique properties conferred by the fluorine atom allow for improved binding affinity assessments with various lectins and glycosyltransferases.

Case Study: Anticancer Activity Assessment

In a study evaluating various fluorinated compounds, it was found that certain derivatives displayed significant activity against human tumor cells. Although direct studies on this compound are yet to be published, the structural similarities suggest potential for similar activities.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased biological activity .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between the target compound and related molecules:

Compound Name Molecular Formula Key Substituents Key Features
5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol C₇H₁₃FO₅ -F (C5), -CH₂OH (C6), -OCH₃ (C2), -OH (C3/C4) Fluorinated monosaccharide; metabolic probe; enhanced stability
CelMC () Complex polysaccharide Multiple oxane rings with methoxy/hydroxymethyl Excipient for tablets; high mechanical strength; biocompatible
LCT () C₁₂H₂₂O₁₁ Branched oxane rings with hydroxyl groups Water-soluble; mild sweet taste; used in drug formulations
Amylose (YMDB16158, ) (C₆H₁₀O₅)ₙ Linear polymer of glucose units Storage polysaccharide; helical structure; insoluble in cold water
Beta-D-Fructose 6-phosphate (YMDB16176, ) C₆H₁₃O₉P Phosphorylated fructose derivative Central in glycolysis; regulates enzymatic activity
6-(2,4-Dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)-oxane-3,4-diol () C₁₂H₁₃FN₂O₉ -F (C5), -CH₂OH (C2), dinitrophenoxy group (C6) Nitroaromatic substituent; potential enzyme inhibitor

Functional and Physicochemical Properties

  • Solubility: The fluorine atom in the target compound increases lipophilicity compared to non-fluorinated sugars like Amylose but retains partial water solubility due to hydroxyl and hydroxymethyl groups. In contrast, LCT is fully water-soluble .
  • Stability : Fluorination at C5 enhances resistance to enzymatic degradation compared to natural sugars (e.g., Beta-D-Fructose 6-phosphate), making it useful in studying glycosidase mechanisms .

Biological Activity

5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol, also known as a fluorinated derivative of D-galactopyranoside, has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound is particularly noted for its potential applications in metabolic studies and as a metabolic reporter.

The molecular formula of this compound is C7H13FO5C_7H_{13}FO_5 with a molecular weight of approximately 196.17 g/mol. The presence of a fluorine atom at the C-5 position significantly alters its chemical reactivity and biological interactions compared to its non-fluorinated counterparts.

Research indicates that the biological activity of this compound is closely related to its ability to mimic natural substrates in enzymatic reactions. The fluorine substitution enhances its detection capabilities in various analytical methods, making it a valuable tool for studying enzyme specificity and substrate recognition in glycosylation processes .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit potent inhibition against various cancer cell lines, including L1210 mouse leukemia cells. These studies revealed IC50 values in the nanomolar range, indicating strong growth inhibitory effects. The mechanism involves intracellular conversion to active nucleotide forms, which subsequently inhibit cellular proliferation .

Case Studies

  • Cell Proliferation Inhibition : A study evaluated the effects of fluorinated compounds on L1210 cell lines, finding that the introduction of the fluorine atom significantly increased the compounds' potency against cancer cells. The addition of thymidine reversed the growth inhibition, suggesting that the active form released from the prodrug plays a crucial role in this mechanism .
  • Glycosylation Studies : In metabolic labeling experiments, this compound was utilized as a metabolic reporter to probe protein-carbohydrate interactions. Its unique structure allowed researchers to study binding affinities with various lectins and glycosyltransferases, providing insights into the functions of glycoconjugates in biological systems .

Comparative Analysis

A comparison of related compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-deoxy-4-fluoro-D-galactopyranosideFluorine at C-4Used in metabolic studies related to O-GlcNAc
Methyl 2-deoxy-2-fluoro-D-galactopyranosideFluorine at C-2Enhances understanding of enzyme specificity
Methyl 6-deoxy-6-fluoro-D-galactopyranosideFluorine at C-6Provides insights into glycosylation processes

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